TRPM8 Activation and Cooling Intensity: (+)-Neomenthol vs. (-)-Menthol and Other Stereoisomers
TRPM8 channel activation by (+)-neomenthol and its stereoisomers was assessed via patch-clamp electrophysiology. In whole-cell recordings from HEK293 cells stably expressing human TRPM8, 500 µM (+)-neomenthol evoked approximately 40% of the maximal current amplitude elicited by 500 µM (-)-menthol, indicating lower potency and efficacy at the primary cold receptor [1]. Thermodynamic mutant cycle analysis further demonstrated that the isopropyl group of (-)-menthol interacts with the S4 helix of TRPM8, whereas in (+)-neomenthol, the altered stereochemistry shifts interaction toward the S3 helix, explaining the attenuated response [1]. Sensory dilution studies corroborate these findings: (-)-menthol exhibits the lowest cooling threshold among menthol stereoisomers, while (+)-neomenthol's threshold is significantly higher [1].
| Evidence Dimension | TRPM8 current amplitude (relative to (-)-menthol at 500 µM) |
|---|---|
| Target Compound Data | Approximately 40% of (-)-menthol response at 500 µM |
| Comparator Or Baseline | (-)-Menthol: 100% (reference) at 500 µM |
| Quantified Difference | (+)-Neomenthol ≈ 60% lower TRPM8 activation than (-)-menthol |
| Conditions | Whole-cell patch-clamp, HEK293 cells expressing human TRPM8, 500 µM ligand concentration |
Why This Matters
This differential activation profile enables (+)-neomenthol to serve as a milder cooling agent with reduced pungency, making it preferable in formulations where intense menthol cooling is undesirable or where prolonged mild cooling is sought.
- [1] Chen X, Xu L, Zhang H, Wen H, Yang F. Differential Activation of TRPM8 by the Stereoisomers of Menthol. Front Pharmacol. 2022;13:898670. Figures 3, 4; Supplementary Data. View Source
